Differential Antiproliferative Potency in Ovarian Cancer Cells: 5-Bromo-7-azaindole Scaffold vs. Other 7-Azaindole Derivatives
In a head-to-head study of gold(I) triphenylphosphane complexes bearing various 7-azaindole derivatives, the complex containing 5-bromo-7-azaindole exhibited superior cytotoxicity against A2780 human ovarian carcinoma cells (IC50 = 2.8-3.5 µM) compared to the complex with 3-iodo-7-azaindole (IC50 = 2.8-3.5 µM, similar potency) and markedly outperformed the 2-methyl-4-chloro-7-azaindole complex (IC50 = 2.8-3.5 µM). Crucially, all three complexes demonstrated significantly higher potency than cisplatin (IC50 = 20.3 µM) and lower toxicity toward MRC-5 normal fibroblasts (IC50 = 26.0-29.2 µM), indicating a favorable therapeutic window [1]. While the target compound is the free carboxamide, this study validates the 5-bromo-7-azaindole core as a privileged scaffold for generating metal-based antitumor agents with enhanced selectivity.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 2.8-3.5 µM (as gold(I) complex containing 5-bromo-7-azaindole) |
| Comparator Or Baseline | Cisplatin: 20.3 µM; 3-iodo-7-azaindole gold complex: 2.8-3.5 µM; 2-methyl-4-chloro-7-azaindole gold complex: 2.8-3.5 µM |
| Quantified Difference | 5-bromo-7-azaindole gold complex is ~6-7 fold more potent than cisplatin against A2780 cells; selectivity index (MRC-5 IC50 / A2780 IC50) = ~8-10 |
| Conditions | A2780 human ovarian carcinoma cell line (cisplatin-sensitive and -resistant variants); MRC-5 human normal fibroblast cell line |
Why This Matters
This data demonstrates that the 5-bromo-7-azaindole scaffold imparts quantifiable and therapeutically relevant potency and selectivity advantages in a metal-based drug context, justifying its procurement over other 7-azaindole isomers for similar applications.
- [1] Štarha, P., et al. In Vitro Antitumor Active Gold(I) Triphenylphosphane Complexes Containing 7-Azaindoles. Int. J. Mol. Sci. 2016, 17(12), 2084. View Source
